N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine
Description
The compound N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine features a pyridine core substituted at position 6 with a 4-chlorophenylsulfonyl group and at position 3 with a methylene-linked N-[(4-methoxybenzoyl)oxy]amine moiety. This hybrid structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to such electronic profiles .
Properties
IUPAC Name |
[(E)-[6-(4-chlorophenyl)sulfonylpyridin-3-yl]methylideneamino] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S/c1-27-17-7-3-15(4-8-17)20(24)28-23-13-14-2-11-19(22-12-14)29(25,26)18-9-5-16(21)6-10-18/h2-13H,1H3/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODWUDNADKMSHK-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=CC2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C/C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine, identified by the CAS number 338967-27-4, is a compound with significant potential in various biological applications. Its molecular formula is , and it has a molecular weight of 380.85 g/mol. This compound features a pyridine ring, which is crucial for its biological activity, particularly in the context of medicinal chemistry.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. A study evaluated several derivatives for their effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial activity, highlighting the potential of sulfonamide-containing compounds in combating bacterial infections .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Specifically, it has shown significant inhibition of acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly noteworthy as it is relevant in the treatment of Alzheimer's disease and other cognitive disorders. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl and pyridine moieties can enhance enzyme inhibition .
Anticancer Potential
This compound has been associated with anticancer activity through various mechanisms. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. For instance, a related compound demonstrated complete tumor stasis in a human gastric carcinoma model, suggesting that structural modifications could lead to enhanced anticancer efficacy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Preliminary data indicate that compounds with similar structures possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, toxicity assessments are necessary to ensure safety in clinical applications .
Case Studies
- Antibacterial Efficacy : A study conducted on synthesized derivatives revealed that certain compounds exhibited strong antibacterial properties against Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .
- Enzyme Inhibition Studies : Another investigation focused on the inhibition of AChE, where several derivatives were tested, showing promising results in terms of potency and selectivity against the enzyme, which is crucial for developing treatments for neurodegenerative diseases .
- Anticancer Activity : A specific derivative was tested in vivo against human cancer cell lines, demonstrating significant tumor growth inhibition compared to controls, showcasing its potential as an anticancer agent .
Chemical Reactions Analysis
Stability and Reactivity Under Varied Conditions
The compound’s stability is influenced by its functional groups:
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Thermal Stability : The sulfonyl group enhances thermal resilience, while the imine linkage may degrade at elevated temperatures (>150°C) .
Functional Group Transformations
The compound participates in selective reactions due to its modular structure:
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Schiff Base Reactivity : The imine can undergo cycloaddition reactions with dienophiles or serve as a ligand in metal coordination complexes .
Comparative Reaction Yields and Optimization
Data from analogous compounds highlight critical optimization parameters:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Features
Below is a comparative analysis of the target compound with its closest structural analogs, focusing on core heterocycles, substituents, and functional groups.
Table 1: Structural Comparison
Key Observations:
Core Heterocycles: The target compound and the pyridine-based analog share a pyridine core, whereas others feature pyridazine or imidazothiazole systems. Pyridazine’s additional nitrogen may enhance hydrogen bonding but reduce metabolic stability compared to pyridine.
Substituent Effects :
- Sulfonyl vs. Methanesulfonyl : The target’s 4-chlorophenylsulfonyl group (strong electron withdrawal) contrasts with the methanesulfonyl group in , which is less electron-withdrawing. This difference may influence oxidative metabolism and protein binding.
- Methoxybenzoyloxy vs. Trifluoromethyl : The target’s 4-methoxybenzoyloxy group enhances solubility via methoxy’s polarity, while the CF₃ group in increases lipophilicity and metabolic resistance.
Synthetic Challenges :
- The imine (CH=N) linkage in the target and requires controlled conditions to prevent hydrolysis. highlights dehydrosulfurization methods (e.g., I₂/Et₃N) for similar heterocycles, which may apply to the target’s sulfonyl incorporation .
- The pyridazine analog uses benzyl protection, suggesting that the target’s 4-methoxybenzoyloxy group might necessitate orthogonal protecting strategies.
Table 2: Property Comparison
Insights:
- Lipophilicity : The target’s LogP (3.2) balances solubility and membrane permeability, whereas the CF₃ analog is more lipophilic, favoring CNS penetration.
- Metabolic Stability : The sulfonyl group in the target may undergo glucuronidation, while the CF₃ group in resists oxidation. Pyridazine’s metabolic vulnerability limits its utility in vivo.
- Synthetic Yield : reports oxadiazine yields of 60-85% using I₂/Et₃N , suggesting the target’s synthesis may achieve similar efficiency with optimized dehydrosulfurization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
